molecular formula C23H18N4O3S B2740955 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-37-3

3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2740955
M. Wt: 430.48
InChI Key: SDEFYUYNGJFHNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. Under reflux conditions with MeONa in BuOH, the acetyl methyl group and the amide carbonyl moiety are involved in cyclization, leading to pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH2 group (e.g., PhCH2) is present in the amide moiety, the cyclization involves this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, the reaction with carboxylic acid chlorides followed by base addition affords pyrimidino[4,5-d][1,3]oxazines .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a thieno[3,2-d]pyrimidine moiety. The specific arrangement of atoms and functional groups determines its biological activity .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of polynuclear heterocycles, including thienopyrimidine derivatives, involves complex reactions aiming to produce compounds with significant biological activities. For instance, thienopyrimidine compounds have been synthesized to act as inhibitors of adenosine kinase, platelet aggregation, and to exhibit antileukemia and anticancer activities. These syntheses typically involve one-step reactions and further cyclizations to obtain the desired heterocyclic compounds with high biological potential (El-Gazzar, Hussein, & Aly, 2006). Additionally, novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters have been studied to understand the chemical behavior and potential applications of these compounds in medicinal chemistry (Kushakova et al., 2006).

Biological Activities

The search for novel compounds with specific biological activities is a critical aspect of medicinal chemistry. The thienopyrimidine derivatives, including the specified compound, have shown potential in various biological applications. For example, the synthesis of nucleoside analogs from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrates the versatility of these compounds in the development of potential therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995). Moreover, the NO-generating properties of oxadiazolopyrimidine derivatives highlight the compound's potential in the development of treatments involving nitric oxide, which plays a crucial role in various physiological processes (Sako et al., 1998).

Safety And Hazards

The compound is air-sensitive and reacts slowly with moisture/water. It should be stored below +30°C .

properties

CAS RN

1226455-37-3

Product Name

3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(2-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3

InChI Key

SDEFYUYNGJFHNO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4

solubility

not available

Origin of Product

United States

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